Dibutyl phosphate

Description

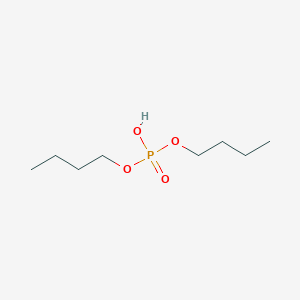

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dibutyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O4P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFHYPJRHGVZDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16298-74-1 (hydrochloride salt), 25238-98-6 (potassium salt), 35837-53-7 (V salt), 38491-08-6 (ammonium salt) | |

| Record name | Dibutyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3040728 | |

| Record name | Phosphoric acid, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibutyl phosphate is a pale-amber odorless liquid. Moderately soluble in water., Liquid, Pale-amber, odorless liquid; [NIOSH], COLOURLESS LIQUID., Pale-amber, odorless liquid. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/398 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/69 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dibutyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0186.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

212 °F at 760 mmHg (Decomposes) (NIOSH, 2023), 136 °C at 0.05 mm Hg, 135-138 °C, 212 °F (decomposes), 212 °F (Decomposes) | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/69 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dibutyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0186.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

370 °F (ICSC, 2023), 188 °C o.c. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

18 g/L at 68 °F (ICSC, 2023), Soluble in carbon tetrachloride, butanol, In water, 1.72X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 1.8, Insoluble | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dibutyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0186.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.06 (NIOSH, 2023) - Denser than water; will sink, 1.06 g/cu cm at 20 °C, Relative density (water = 1): 1.06, 1.06 | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/69 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dibutyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0186.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

7.2 (ICSC, 2023) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 7.2 | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg (approx) (NIOSH, 2023), 0.000096 [mmHg], VP: <1 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.13, 1 mmHg (approx) | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibutyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/398 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/69 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dibutyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0186.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Tributyl phosphate (20%); Monobutyl phosphate (16%) | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale-amber liquid or oil | |

CAS No. |

107-66-4, 19069-28-4 | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibutyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC289390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0072NN74TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/69 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid, dibutyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TB928F88.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

8.6 °F (ICSC, 2023), -13 °C | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Dibutyl Phosphate: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties and structural information of dibutyl phosphate (B84403). It is intended for researchers, scientists, and professionals in drug development who require detailed technical data, including experimental protocols and clear visualizations.

Chemical and Physical Properties

Dibutyl phosphate (DBP), also known as dibutyl hydrogen phosphate, is a dialkyl phosphate ester. It presents as a pale amber to brown, odorless liquid.[1] DBP is a moderately strong acid and is classified as "not readily biodegradable" but is inherently biodegradable.[1] It is used in various industrial applications, including as a catalyst for cross-linking in the paint industry, an antistatic agent for textiles, a plasticizer, and an anti-foaming agent in ore separation.[1][2]

Table 1: Quantitative Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₉O₄P | [1][3][4] |

| Molecular Weight | 210.21 g/mol | [1][3][4] |

| Appearance | Pale-amber, odorless liquid | [1][4][5] |

| Boiling Point | Decomposes at 100-138°C (212-280.4°F) | [1][2][4][5][6] |

| Melting Point | -13°C (8.6°F) | [1][2][4] |

| Density | 1.06 g/mL at 20°C | [1][2][4][5][6] |

| Solubility in Water | 18 g/L at 20°C (Moderately soluble) | [1][4][6] |

| pKa | 1.53 ± 0.50 (Predicted) | [1] |

| Flash Point | 188°C (370.4°F) | [1][2] |

| Autoignition Temperature | 420°C (788°F) | [1][2] |

| Vapor Pressure | 1 mmHg at 20°C | [1][2][5] |

| Refractive Index | n20/D 1.428 | [1][2] |

| LogP | -0.9 at 25°C | [1] |

| CAS Number | 107-66-4 | [1][3][4] |

| InChIKey | JYFHYPJRHGVZDY-UHFFFAOYSA-N | [1] |

Chemical Structure

This compound consists of a central phosphate group bonded to two butyl chains and one hydroxyl group, giving it its acidic properties.

Caption: Chemical structure of this compound.

Experimental Protocols

A general method for the synthesis of dialkyl hydrogen phosphates, such as this compound, involves the hydrolysis of the corresponding dialkyl chlorophosphate.[3]

Materials:

-

Dibutyl chlorophosphate

-

Tetrahydrofuran (THF)

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

Magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve dibutyl chlorophosphate (1 equivalent) in THF and cool the solution to 0°C.[3]

-

Add 1 M aqueous NaOH (1 equivalent) dropwise to the solution while stirring vigorously at 0°C for 30 minutes.[3]

-

Concentrate the mixture under reduced pressure.[3]

-

Extract the residual solid with Et₂O or CH₂Cl₂.[3]

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil.[3]

-

For purification, dissolve the crude product in a saturated solution of NaHCO₃ and wash three times with CH₂Cl₂.[3]

-

Acidify the aqueous layer with 1 M HCl to a pH between 0 and 1.[3]

-

Extract the acidified aqueous layer three times with CH₂Cl₂.[3]

-

Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure to yield pure this compound.[3]

-

Store the final product at -17°C under an argon atmosphere.[3]

Caption: Workflow for the synthesis of this compound.

A common method for the determination of this compound in organic streams involves derivatization followed by GC analysis.[7]

Materials:

-

Diazomethane (B1218177) solution (freshly prepared)

-

n-Dodecane (solvent)

-

Hamilton microliter syringe

-

Gas chromatograph with a Flame Ionization Detector (FID)

Sample Preparation:

-

Prepare a stock solution of this compound in n-dodecane.[7]

-

Create a series of calibration standards by diluting the stock solution with n-dodecane.[7]

-

Treat an aliquot of each standard and sample with freshly prepared diazomethane solution to convert the non-volatile this compound into its volatile methyl ester.[7]

-

Warm the solution at 60°C in a water bath.[7]

-

Evaporate the excess ether and diazomethane using a stream of nitrogen gas.[7]

GC Parameters:

-

Column: 4-meter stainless steel column (1/8'' dia) packed with 10% XE-60.[7]

-

Carrier Gas: Nitrogen at a flow rate of 30 mL/min.[7]

-

Detector Gases: Hydrogen at 30 mL/min and Zero Air at 300 mL/min for the FID.[7]

-

Temperatures:

-

Injection: Manual injection using a Hamilton microliter syringe.[7]

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound methyl ester against the concentration for the standards.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

HPLC can also be utilized for the quantification of this compound.

General HPLC Method Development Considerations:

-

Column: A reverse-phase column, such as a C18, is often suitable.[8]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. Gradient elution may be necessary to achieve optimal separation.[8]

-

Detector: A UV detector is commonly used. The detection wavelength should be optimized for this compound.

-

Flow Rate: A typical flow rate is around 1 mL/min.

Example HPLC Method (for related compounds, adaptable for DBP):

-

Column: Shodex Asahipak NH2-50 4E (250 mm × 4.6 mm, 5 μm).[8]

-

Mobile Phase: Gradient elution with Mobile Phase A (phosphate buffer) and Mobile Phase B (acetonitrile).[8]

-

Detector: UV detector.

Sample Preparation:

-

Dissolve the sample in a suitable solvent, which should be compatible with the mobile phase.

-

Filter the sample through a 0.45 µm filter before injection to remove any particulate matter.

Caption: General analytical workflows for this compound.

Reactivity and Stability

This compound is a moderately strong acid that reacts exothermically with bases.[1][6] It is incompatible with strong oxidizing agents, alkali metals, and heat.[1][6] Contact with many metals can lead to the liberation of flammable and explosive hydrogen gas.[1][6] The compound is stable under recommended storage conditions, which are typically below +30°C in a well-ventilated area away from heat and ignition sources.[1][9][10] It decomposes upon heating, producing toxic and corrosive fumes, including phosphoric acid.[6]

References

- 1. This compound | 107-66-4 [chemicalbook.com]

- 2. This compound CAS#: 107-66-4 [m.chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C8H19PO4 | CID 7881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Occupational Safety and Health Administration [osha.gov]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. scirp.org [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. nj.gov [nj.gov]

An In-depth Technical Guide to the Synthesis of Dibutyl Phosphate Using Phosphorus Oxychloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dibutyl phosphate (B84403), a versatile organophosphorus compound, utilizing phosphorus oxychloride and butanol as primary reagents. Dibutyl phosphate finds applications as a plasticizer, a solvent, a flame retardant, and an extractant for rare earth elements.[1] This document outlines the core chemical principles, detailed experimental protocols, and quantitative data to support research and development in this area.

Chemical Principles and Reaction Mechanism

The synthesis of this compound from phosphorus oxychloride and butanol is a nucleophilic substitution reaction. The overall reaction involves the stepwise replacement of the chlorine atoms on the phosphorus oxychloride molecule with butoxy groups from butanol. The reaction proceeds through the formation of intermediate chlorophosphate compounds.

The general reaction can be summarized as follows:

POCl₃ + 2 C₄H₉OH → (C₄H₉O)₂PO(OH) + 2 HCl

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium acetate, to neutralize the hydrochloric acid (HCl) generated as a byproduct.[2][3] This prevents the protonation of the alcohol and subsequent side reactions. The temperature of the reaction is a critical parameter and is generally kept low to control the exothermic nature of the reaction and minimize the formation of byproducts like tributyl phosphate and butyl chloride.[2][3]

Reaction Mechanism Pathway

References

An In-depth Technical Guide to Dibutyl Phosphate: Safety Data Sheet and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for dibutyl phosphate (B84403). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical safely in a laboratory setting. All quantitative data has been summarized in structured tables for ease of comparison, and detailed protocols for handling and emergency procedures are provided.

Chemical and Physical Properties

Dibutyl phosphate is a pale-amber, odorless, combustible liquid.[1][2][3] It is important to understand its physical and chemical properties to ensure safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C8H19O4P | [2][4] |

| Molecular Weight | 210.21 g/mol | [2][4] |

| Appearance | Pale-amber liquid | [1][2][4] |

| Odor | Odorless | [2][4] |

| Boiling Point | 250 °C (482 °F) at 760 mmHg (decomposes above 100 °C) | [2][4] |

| Melting Point | -13 °C (8.6 °F) | [4][5] |

| Flash Point | 188 °C (370.4 °F) | [4] |

| Autoignition Temperature | 420 °C (788 °F) | [4] |

| Specific Gravity/Density | 1.058 - 1.130 g/cm³ | [4][6] |

| Vapor Pressure | < 1.0 mmHg @ 25 °C | [4][6] |

| Vapor Density | 7.25 | [4][6] |

| Water Solubility | Insoluble/Slightly soluble (18 g/L at 20°C) | [1][2][4] |

| pH | 1.4 | [6] |

Hazard Identification and Toxicology

This compound is classified as a corrosive and hazardous substance.[4][7] It can cause severe skin burns and eye damage.[4][5] Inhalation may lead to severe respiratory tract irritation with possible burns.[4] Ingestion can cause severe and permanent damage to the digestive tract.[4]

| Hazard | Description | Reference |

| Acute Oral Toxicity (LD50, Rat) | >2000 mg/kg | [7] |

| Skin Corrosion/Irritation | Causes severe skin burns. Repeated contact can cause drying and cracking. | [1][4][5] |

| Serious Eye Damage/Irritation | Causes eye burns and potential corneal damage. | [1][4] |

| Respiratory Irritation | Can irritate the nose, throat, and lungs, causing coughing, wheezing, and shortness of breath. | [1] |

| Ingestion | Causes gastrointestinal tract burns and may lead to perforation. | [4] |

Exposure Limits

| Organization | TWA | STEL | Reference |

| ACGIH | 1 ppm | 2 ppm | |

| NIOSH | 1 ppm (8.7 mg/m³) | 2 ppm (17 mg/m³) | |

| OSHA | 1 ppm (5 mg/m³) | - | [1] |

IDLH (Immediately Dangerous to Life or Health): 30 ppm[1][2]

Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented.

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Engineering Controls

-

Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[5][7][8] Local exhaust ventilation is recommended to control airborne concentrations.[1][4]

-

Eyewash and Safety Shower: Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower in the immediate vicinity.[1][4]

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

-

Store in a corrosives area.[4]

-

Avoid heat, flames, sparks, and other ignition sources.[1][8]

Emergency Procedures

First Aid Measures

Immediate medical attention is required for all routes of exposure.[7]

Caption: First aid procedures for different routes of exposure to this compound.

Spill Cleanup Protocol

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.[1]

-

Control Ignition Sources: Remove all sources of ignition.[1][4]

-

Personal Protection: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.[4][8]

-

Containment: Dike the spill with inert, non-combustible absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[1][4][8][10][11]

-

Collection: Collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[1][4][8]

-

Decontamination: Clean the spill area with soap and water.[12]

-

Disposal: Dispose of the contaminated material as hazardous waste in accordance with local, state, and federal regulations.[1][12]

Caption: Step-by-step workflow for the safe cleanup of a this compound spill.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[1][4][7]

-

Hazards from Combustion: Fire may produce irritating, corrosive, and/or toxic gases, including oxides of phosphorus, carbon monoxide, and phosphine.[1][4][7]

-

Fire-Fighting Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH-approved (or equivalent), and full protective gear.[4][7][8]

-

Special Procedures: Use water spray to keep fire-exposed containers cool.[4]

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[4][7]

-

Conditions to Avoid: Excess heat, ignition sources, and incompatible materials.[4]

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and oxides of phosphorus.[4][7]

References

- 1. nj.gov [nj.gov]

- 2. This compound | C8H19PO4 | CID 7881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.at [fishersci.at]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]

- 12. ehs.princeton.edu [ehs.princeton.edu]

An In-depth Technical Guide on the Environmental Fate and Transport of Dibutyl Phosphate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibutyl phosphate (B84403) (DBP), a dialkyl phosphate, sees use in various industrial applications, including as a plasticizer, a flame retardant, a solvent, an antifoaming agent, and a catalyst.[1][2] Its presence in numerous consumer and industrial products leads to its potential release into the environment, necessitating a thorough understanding of its environmental fate and transport. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental behavior of DBP, including its physicochemical properties, degradation pathways, mobility in various environmental compartments, and potential for bioaccumulation. Detailed experimental protocols for key environmental fate studies and visualizations of critical processes are also presented to aid researchers in their work.

Physicochemical Properties of Dibutyl Phosphate

A fundamental understanding of the environmental fate of a chemical begins with its physicochemical properties. These properties govern its distribution in the environment, its susceptibility to various degradation processes, and its potential to be taken up by organisms. The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | dibutyl hydrogen phosphate | [3] |

| CAS Number | 107-66-4 | |

| Molecular Formula | C8H19O4P | [3] |

| Molecular Weight | 210.21 g/mol | |

| Appearance | Pale-amber, odorless liquid | [1][2][4] |

| Boiling Point | Decomposes at 212°F (100°C) | [1][4] |

| Melting Point | 8.6°F (-13°C) | [1][2] |

| Water Solubility | 18 g/L at 68°F (20°C) | [1][2] |

| Density | 1.06 g/mL at 20°C | [1] |

| Vapor Pressure | ~1 mmHg at 20°C | [1][2] |

| pKa | 1.53 ± 0.50 (Predicted) | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | -0.9 at 25°C | [2] |

Environmental Fate and Transport

The environmental fate of this compound is determined by a combination of transport and transformation processes. These processes dictate the persistence and concentration of DBP in different environmental compartments.

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical without the involvement of biological organisms. The primary abiotic degradation pathways for DBP are hydrolysis and photolysis.

-

Hydrolysis: this compound can undergo hydrolysis, which is the cleavage of chemical bonds by the addition of water. The rate of hydrolysis is influenced by pH and temperature. In acidic conditions, the hydrolysis of DBP can produce butanol, butyric acid, propionic acid, and monobutyl phosphate (MBP), eventually leading to the formation of inorganic phosphate.[5] The hydrolysis rate increases significantly with temperature.[5] One study reported first-order hydrolysis rate constants ranging from 6.30×10⁻³ s⁻¹ at 110°C to 2.10×10⁻¹ s⁻¹ at 150°C in a 2.0 mol/L HNO₃ medium.[5] The activation energy for this first-order hydrolysis was determined to be 111.0 kJ/mol.[5]

-

Photolysis: Photolysis, or photodegradation, is the breakdown of chemicals by light. Direct photolysis occurs when a chemical absorbs light and is transformed. This compound is not expected to be susceptible to direct photolysis by sunlight as it does not contain chromophores that absorb light at wavelengths greater than 290 nm. However, indirect photolysis, involving reactions with photochemically produced reactive species like hydroxyl radicals (•OH), can occur. The estimated half-life for the degradation of this compound in the atmosphere by reaction with photochemically produced OH radicals is 4.99 years.[2]

Biotic Degradation

Biodegradation, the breakdown of organic matter by microorganisms, is a significant pathway for the removal of this compound from the environment. DBP is considered to be inherently biodegradable, meaning it has the potential to be biodegraded by microorganisms.[2]

The biodegradation of DBP typically proceeds through the enzymatic hydrolysis of the ester bonds. This process can be initiated by various microorganisms, including bacteria and fungi. The primary metabolites of DBP biodegradation are monobutyl phosphate (MBP) and butanol.[6] Further degradation can lead to the formation of phthalic acid (PA) and eventually mineralization to carbon dioxide and water.[7][8] Several bacterial strains, such as Priestia megaterium, have been identified as being capable of degrading DBP.[7][8]

A proposed biodegradation pathway for this compound is illustrated in the following diagram.

Figure 1: Proposed biodegradation pathway of this compound (DBP).

Mobility in Soil and Sediment

The mobility of this compound in soil and sediment is primarily governed by its sorption characteristics. The soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are key parameters used to predict the extent of this sorption. A higher Koc value indicates stronger adsorption to soil organic matter and lower mobility.

The distribution of a chemical between water and soil or sediment is influenced by the properties of both the chemical and the environmental matrix, including factors like organic matter content and pH.[9]

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure (e.g., diet, respiration, dermal contact). The bioconcentration factor (BCF) is a measure of the extent to which a chemical accumulates in an aquatic organism from the surrounding water.

There is limited specific experimental data on the bioaccumulation of this compound. However, its low octanol-water partition coefficient (Log Kow = -0.9) suggests a low potential for bioaccumulation in aquatic organisms.[2]

Experimental Protocols

Standardized experimental protocols are essential for generating reliable and comparable data on the environmental fate and transport of chemicals. The following sections outline the general methodologies for key experiments, largely based on the OECD Guidelines for the Testing of Chemicals.[10][11][12][13]

Determination of Soil Adsorption Coefficient (OECD 106/121)

The soil adsorption coefficient (Koc) can be determined using the batch equilibrium method (OECD 106) or estimated using high-performance liquid chromatography (HPLC) (OECD 121).[14]

Batch Equilibrium Method (OECD 106) - General Protocol:

-

Soil Selection and Preparation: Select a minimum of five different soil types with varying organic carbon content, pH, and texture. Air-dry the soils and sieve them to a particle size of <2 mm.

-

Test Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of test solutions by spiking a 0.01 M CaCl₂ solution with the stock solution to achieve a range of concentrations.

-

Equilibration: Add a known mass of soil to each test solution in a centrifuge tube. Shake the tubes at a constant temperature (e.g., 25°C) for a predetermined equilibration time (typically 24-48 hours).

-

Phase Separation: Centrifuge the samples to separate the soil from the aqueous phase.

-

Analysis: Analyze the concentration of this compound in the aqueous phase using a suitable analytical method such as GC-MS or LC-MS/MS.

-

Calculation: Calculate the amount of DBP adsorbed to the soil by subtracting the aqueous phase concentration from the initial concentration. The soil adsorption coefficient (Kd) is calculated as the ratio of the concentration of DBP in the soil to the concentration in the aqueous phase at equilibrium. The Koc is then calculated by normalizing the Kd to the organic carbon content of the soil.

Biodegradation in Soil (OECD 307)

This test evaluates the rate and route of aerobic and anaerobic transformation of a chemical in soil.[13][15]

General Protocol:

-

Soil Collection and Preparation: Collect fresh soil from a location with no known history of contamination. Sieve the soil to <2 mm and adjust the moisture content to 40-60% of its maximum water holding capacity.

-

Test System: Use biometer flasks or a flow-through system that allows for the trapping of CO₂ and volatile organic compounds.

-

Application of Test Substance: Apply radiolabeled (¹⁴C) this compound to the soil at a concentration relevant to expected environmental concentrations.

-

Incubation: Incubate the soil samples in the dark at a constant temperature (e.g., 20°C) for a period of up to 120 days. Maintain aerobic or anaerobic conditions as required.

-

Sampling and Analysis: At regular intervals, take soil subsamples and analyze for the parent compound and its transformation products using techniques like HPLC with radiometric detection and LC-MS/MS. Trap and quantify ¹⁴CO₂ to determine the extent of mineralization.

-

Data Analysis: Determine the degradation kinetics (e.g., half-life, DT₅₀) of this compound and its major transformation products.

Bioconcentration Factor (BCF) in Fish (OECD 305)

The BCF is determined by exposing fish to the test substance in a flow-through system.[16][17]

General Protocol:

-

Test Organism: Select a suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio).

-

Exposure Phase: Expose the fish to a constant, sublethal concentration of this compound in a flow-through aquarium system for a period sufficient to reach steady-state (typically 28 days).

-

Depuration Phase: After the exposure phase, transfer the fish to a clean, flowing water system for a depuration period.

-

Sampling: At regular intervals during both the exposure and depuration phases, sample fish and water.

-

Analysis: Analyze the concentration of this compound in the fish tissue (whole body or specific organs) and in the water using an appropriate analytical method.

-

Calculation: The BCF can be calculated as the ratio of the concentration of the test substance in the fish to the concentration in the water at steady-state. Alternatively, kinetic BCF can be calculated from the uptake and depuration rate constants.

A generalized workflow for assessing the environmental fate of an organic pollutant like this compound is depicted in the following diagram.

Figure 2: Generalized experimental workflow for environmental fate assessment.

Conclusion

This compound is a chemical with moderate water solubility and low potential for bioaccumulation. Its environmental persistence is largely dictated by biotic and abiotic degradation processes. Hydrolysis and biodegradation are the primary transformation pathways, leading to the formation of monobutyl phosphate, butanol, and ultimately, mineralization. The mobility of DBP in soil is expected to be moderate, influenced by the organic matter content.

This technical guide provides a foundational understanding of the environmental fate and transport of this compound. Further research, particularly focused on determining degradation rates under a wider range of environmental conditions and elucidating the complete biodegradation pathway, will enhance our ability to accurately predict its environmental behavior and potential risks. The experimental protocols and workflows presented here offer a framework for conducting such research in a standardized and scientifically rigorous manner.

References

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. This compound | 107-66-4 [chemicalbook.com]

- 3. This compound | C8H19PO4 | CID 7881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Occupational Safety and Health Administration [osha.gov]

- 5. Hydrolysis Kinetics of this compound in 2.0 mol/L HNO<sub>3</sub> Medium [jnrc.xml-journal.net]

- 6. THE CHEMISTRY OF TRIBUTYL PHOSPHATE: A REVIEW (Technical Report) | OSTI.GOV [osti.gov]

- 7. Frontiers | Screening, identification, metabolic pathway of di-n-butyl phthalate degrading Priestia megaterium P-7 isolated from long-term film mulched cotton field soil in Xinjiang [frontiersin.org]

- 8. Screening, identification, metabolic pathway of di-n-butyl phthalate degrading Priestia megaterium P-7 isolated from long-term film mulched cotton field soil in Xinjiang - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]

- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 11. Chemical Testing for Professionals | PDF [scribd.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. chemsafetypro.com [chemsafetypro.com]

- 15. content.fera.co.uk [content.fera.co.uk]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to the Biodegradation Pathways of Dibutyl Phosphate in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradation pathways of dibutyl phosphate (B84403) (DBP) in the soil environment. DBP is an organophosphate compound and a primary degradation product of tributyl phosphate (TBP), which is widely used as a solvent in various industrial processes. Understanding the fate of DBP in soil is crucial for assessing its environmental impact and developing effective bioremediation strategies. This document details the microbial and enzymatic processes involved in DBP degradation, presents quantitative data from relevant studies, and provides detailed experimental protocols for further research.

Biodegradation Pathways of Dibutyl Phosphate

The biodegradation of this compound in soil is a multi-step process primarily mediated by microbial enzymes. The principal pathway involves the sequential hydrolysis of the ester bonds, leading to the formation of monobutyl phosphate (MBP), butanol, and finally, inorganic phosphate.

The proposed biodegradation pathway is as follows:

-

Hydrolysis of this compound (DBP) to Monobutyl Phosphate (MBP): Soil microorganisms, particularly bacteria, produce extracellular phosphatases that catalyze the hydrolysis of one of the ester linkages in DBP. This reaction releases one molecule of butanol and forms monobutyl phosphate.

-

Hydrolysis of Monobutyl Phosphate (MBP) to Inorganic Phosphate: The same or different microbial phosphatases then act on MBP, cleaving the remaining ester bond. This step releases a second molecule of butanol and inorganic phosphate (Pi).

-

Biodegradation of Butanol: The butanol released in the previous steps serves as a carbon and energy source for a wide range of soil microorganisms. It is typically oxidized to butyraldehyde, then to butyrate, which subsequently enters the central metabolic pathways (e.g., the TCA cycle) and is ultimately mineralized to carbon dioxide and water.

dot graph Biodegradation_Pathway { rankdir=LR; node [shape=rectangle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

DBP [label="this compound (DBP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MBP [label="Monobutyl Phosphate (MBP)", fillcolor="#FBBC05", fontcolor="#202124"]; Butanol1 [label="n-Butanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phosphate [label="Inorganic Phosphate (Pi)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Butanol2 [label="n-Butanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; TCA [label="TCA Cycle", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CO2_H2O [label="CO2 + H2O", fillcolor="#F1F3F4", fontcolor="#202124"];

DBP -> MBP [label="Phosphodiesterase"]; DBP -> Butanol1 [label="Hydrolysis"]; MBP -> Phosphate [label="Phosphomonoesterase"]; MBP -> Butanol2 [label="Hydrolysis"]; Butanol1 -> TCA [label="Oxidation"]; Butanol2 -> TCA [label="Oxidation"]; TCA -> CO2_H2O [label="Mineralization"]; } Caption: Proposed biodegradation pathway of this compound in soil.

Key Microorganisms

Several bacterial genera have been identified as capable of degrading organophosphates, including DBP. These microorganisms are typically isolated from contaminated soils and are sought after for their bioremediation potential.

-

Sphingobium sp.: Strains of Sphingobium have been shown to completely degrade DBP. For instance, Sphingobium sp. strain RSMS can completely degrade 20 mM of DBP within two days[1][2][3]. This strain utilizes DBP as a sole source of carbon and phosphorus for its growth[1][2][3].

-

Pseudomonas sp.: Members of the genus Pseudomonas are well-known for their metabolic versatility and their ability to degrade a wide range of organic pollutants, including organophosphates[4][5][6]. They produce various hydrolytic enzymes that can break down complex organic molecules.

-

Other Potential Degraders: Other bacterial genera such as Alcaligenes, Providencia, Delftia, Ralstonia, and Bacillus have been isolated from enrichment cultures using tributyl phosphate as a carbon and phosphorus source and are likely capable of degrading DBP as well[7].

Key Enzymes

The primary enzymes involved in the biodegradation of DBP are phosphatases, which belong to the class of hydrolases.

-

Phosphodiesterases (EC 3.1.4): These enzymes catalyze the hydrolysis of one of the ester bonds in a phosphodiester compound like DBP, yielding a phosphomonoester (MBP) and an alcohol (butanol).

-

Phosphomonoesterases (EC 3.1.3): These enzymes, which include acid and alkaline phosphatases, are responsible for the hydrolysis of the remaining ester bond in MBP, releasing inorganic phosphate and another molecule of butanol. The activity of these enzymes in soil is influenced by pH, with acid phosphatases being more active in acidic soils and alkaline phosphatases in alkaline soils. An acid phosphatase from Sphingobium sp. RSMS has been identified and shown to have high specific activity towards monobutyl phosphate[8].

Quantitative Data on DBP Biodegradation

The rate of DBP biodegradation in soil can vary significantly depending on factors such as soil type, microbial population, temperature, moisture, and pH. The degradation often follows first-order kinetics[1][9][10].

| Parameter | Value | Organism/System | Soil Type | Reference |

| Degradation Time | Complete degradation of 20 mM DBP in 2 days | Sphingobium sp. strain RSMS | Not specified (liquid culture) | [1][2][3] |

| Half-life (t½) | 2.686 days (for 5 mg/L DBP) | Phytoremediation with garden lettuce | Not specified | [11] |

| Half-life (t½) | Estimated to be from <1 week to several months | General soil environment | Not specified | [5] |

| Phosphatase Vmax | 200 to 625 µg p-nitrophenol released·h⁻¹·g⁻¹ soil | Soil acid phosphatase | Various | |

| Phosphatase Vmax | 124 to 588 µg p-nitrophenol released·h⁻¹·g⁻¹ soil | Soil alkaline phosphatase | Various | |

| Phosphatase Km | 1.11 to 3.40 mM | Soil acid phosphatase | Various | |

| Phosphatase Km | 0.44 to 4.94 mM | Soil alkaline phosphatase | Various |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biodegradation of DBP in soil.

Soil Microcosm Study

This protocol describes the setup of a static soil microcosm to monitor the degradation of DBP over time.

Materials:

-

Fresh agricultural soil

-

This compound (analytical grade)

-

Acetone (B3395972) (HPLC grade)

-

Glass jars with screw caps (B75204) (e.g., 250 mL)

-

Deionized water

-

Incubator

Procedure:

-

Soil Collection and Preparation: Collect topsoil (0-20 cm) from a site with no known history of organophosphate contamination. Air-dry the soil at room temperature and sieve it through a 2 mm mesh to remove large debris and homogenize.

-

Microcosm Setup: Place 20 g (dry weight equivalent) of the prepared soil into each glass jar. Prepare triplicate microcosms for each sampling time point and for each treatment (e.g., DBP-spiked and control).

-

DBP Spiking: Prepare a stock solution of DBP in acetone. Add the required volume of the stock solution to the soil in each jar to achieve the desired final concentration (e.g., 50 mg DBP per kg of soil). For control microcosms, add the same volume of acetone without DBP.

-

Solvent Evaporation: Leave the jars in a fume hood for approximately 4 hours to allow the acetone to evaporate completely.

-

Moisture Adjustment: Adjust the soil moisture content to 60% of its water holding capacity (WHC) by adding deionized water.

-

Incubation: Seal the jars and incubate them in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample three replicate jars for each treatment. Store the soil samples at -20°C until analysis.

Extraction of DBP and Metabolites from Soil

This protocol outlines a solvent extraction method for the simultaneous recovery of DBP, MBP, and butanol from soil samples for subsequent analysis.

Materials:

-

Soil sample from the microcosm study

-

Dichloromethane (DCM, HPLC grade)

-

Methanol (HPLC grade)

-

Centrifuge tubes (50 mL, glass with PTFE-lined caps)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.22 µm, PTFE)

Procedure:

-

Extraction: Weigh 5 g of the soil sample into a 50 mL glass centrifuge tube. Add 20 mL of a dichloromethane:methanol (1:1, v/v) mixture.

-

Sonication: Tightly cap the tube and place it in an ultrasonic bath for 30 minutes.

-

Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes to separate the soil particles from the solvent.

-

Supernatant Collection: Carefully decant the supernatant into a clean flask.

-

Repeat Extraction: Repeat the extraction process (steps 1-4) on the soil pellet two more times. Combine all the supernatants.

-

Concentration: Concentrate the combined extract to approximately 1 mL using a rotary evaporator at 40°C.

-

Filtration: Filter the concentrated extract through a 0.22 µm PTFE syringe filter into a 2 mL amber glass vial for analysis.

Isolation of DBP-Degrading Bacteria

This protocol describes an enrichment culture technique to isolate bacteria from soil that are capable of utilizing DBP as a sole carbon and phosphorus source.

Materials:

-

Fresh soil sample

-

Mineral Salts Medium (MSM)

-

DBP

-

Petri dishes

-

Shaker incubator

Procedure:

-

Enrichment Culture: Prepare MSM containing DBP as the sole carbon and phosphorus source (e.g., 100 mg/L). Inoculate 100 mL of the medium in a 250 mL flask with 1 g of fresh soil.

-

Incubation: Incubate the flask on a rotary shaker at 150 rpm and 30°C for 7 days.

-

Subculturing: Transfer 1 mL of the enrichment culture to 100 mL of fresh MSM with DBP and incubate under the same conditions for another 7 days. Repeat this step three to five times to enrich for DBP-degrading microorganisms.

-

Isolation: After the final enrichment, perform serial dilutions of the culture and plate onto MSM agar plates containing DBP as the sole carbon and phosphorus source.

-

Incubation: Incubate the plates at 30°C for 5-7 days and observe for the growth of distinct colonies.

-

Purification: Pick individual colonies and streak them onto fresh MSM-DBP agar plates to obtain pure cultures.

-

Identification: Identify the purified isolates based on their morphological, biochemical characteristics, and 16S rRNA gene sequencing.

Soil Phosphatase Activity Assay

This protocol is for the determination of acid and alkaline phosphatase activity in soil using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

Soil sample

-

Modified universal buffer (MUB) at pH 6.5 (for acid phosphatase) and pH 11 (for alkaline phosphatase)

-

p-Nitrophenyl phosphate (pNPP) solution (0.05 M)

-

Calcium chloride (CaCl₂) solution (0.5 M)

-

Sodium hydroxide (B78521) (NaOH) solution (0.5 M)

-

Toluene

-

Incubator or water bath at 37°C

-

Spectrophotometer

Procedure:

-

Sample Preparation: Place 1.0 g of air-dried soil into a 50 mL flask or tube.

-

Reagent Addition: Add 0.2 mL of toluene, 4 mL of the appropriate MUB (pH 6.5 or 11), and 1 mL of the pNPP solution.

-

Incubation: Swirl the flask to mix the contents and incubate at 37°C for 1 hour.

-

Reaction Termination: After incubation, add 1 mL of 0.5 M CaCl₂ and 4 mL of 0.5 M NaOH to stop the enzymatic reaction and develop the yellow color of p-nitrophenol.

-

Filtration and Measurement: Mix the contents and filter the suspension. Measure the absorbance of the filtrate at 410 nm using a spectrophotometer.

-

Controls: Prepare controls by following the same procedure but adding the pNPP solution after the addition of NaOH.

-

Calculation: Calculate the amount of p-nitrophenol released by comparing the absorbance to a standard curve prepared with known concentrations of p-nitrophenol. Express the phosphatase activity as µg of p-nitrophenol released per gram of soil per hour.

Conclusion